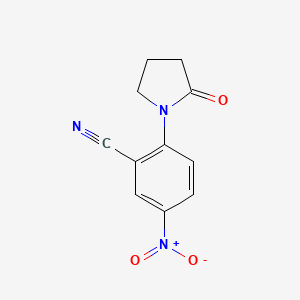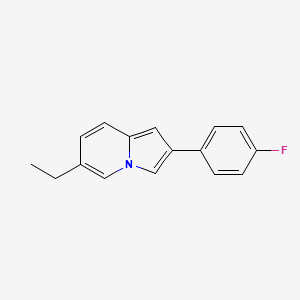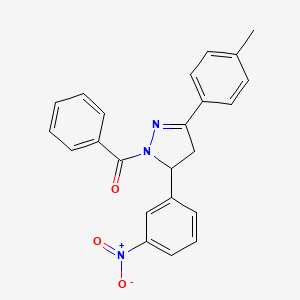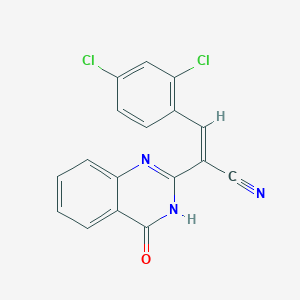
5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile: is a chemical compound characterized by the presence of a nitro group, a pyrrolidinone ring, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile typically involves the nitration of 2-(2-oxopyrrolidin-1-yl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Amino derivatives: from reduction reactions.
Substituted benzonitriles: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
- 2-(2-oxopyrrolidin-1-yl)benzonitrile
- 5-Nitro-2-(piperidin-1-yl)benzonitrile
- Piracetam
Comparison: 5-Nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile is unique due to the presence of both a nitro group and a pyrrolidinone ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the nitro group enhances its reactivity, while the pyrrolidinone ring contributes to its stability and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H9N3O3 |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
5-nitro-2-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3O3/c12-7-8-6-9(14(16)17)3-4-10(8)13-5-1-2-11(13)15/h3-4,6H,1-2,5H2 |
Clave InChI |
GPCGAZCPAAVTIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Diethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11647696.png)
![2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B11647706.png)
![(6Z)-2-heptyl-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647707.png)

![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647711.png)

![4-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11647721.png)
![2-[(4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11647723.png)
![3,4-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11647726.png)
![1-(4-chlorobenzyl)-3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11647733.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11647734.png)
![(5E)-5-{[5-(3-Chloro-4-fluorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11647748.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11647753.png)
